molecular formula C10H14N2O2 B7808143 6-(tert-Butylamino)nicotinic acid

6-(tert-Butylamino)nicotinic acid

Cat. No.: B7808143
M. Wt: 194.23 g/mol
InChI Key: ZJWDUXSEAHEJED-UHFFFAOYSA-N
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Description

6-(tert-Butylamino)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a tert-butylamino group attached to the sixth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylamino)nicotinic acid typically involves the introduction of the tert-butylamino group to the nicotinic acid framework. One common method is through the reaction of nicotinic acid with tert-butylamine under appropriate conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of raw materials and reaction parameters is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(tert-Butylamino)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development and treatment of diseases.

    Industry: It is utilized in the development of new materials and chemical products, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 6-(tert-Butylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methoxycarbonyl)nicotinic acid
  • 6-(Trifluoromethyl)nicotinic acid
  • 6-(Cyclopropylamino)nicotinic acid

Uniqueness

6-(tert-Butylamino)nicotinic acid is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(tert-butylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)12-8-5-4-7(6-11-8)9(13)14/h4-6H,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDUXSEAHEJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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